Absolute Stereochemistry: S-Configuration vs. R-Enantiomer
(S)-3-(Aminooxy)butane-1-thiol possesses a defined S-configuration at the C-3 stereocenter, distinguishing it from its R-enantiomer counterpart (CAS 2349391-25-7; same molecular formula C₄H₁₁NOS, MW 121.20 Da) . In chiral biological environments—such as protein binding pockets or nucleic acid grooves—enantiomeric linkers may exhibit differential spatial presentation of conjugated payloads. While direct comparative bioconjugation yields or enantioselectivity data for this specific pair are not publicly available, the principle that linker chirality can influence biomolecular recognition is established: for the closely related (S)-2-(aminooxy)propane-1-thiol, the chiral center has been explicitly noted as critical for constructing stereospecific molecules in pharmaceutical research . The availability of both enantiomers separately (S: CAS 2355480-58-7; R: CAS 2349391-25-7) enables researchers to investigate chirality-dependent effects, which is not possible with achiral analogs .
| Evidence Dimension | Absolute stereochemistry at C-3 position |
|---|---|
| Target Compound Data | S-configuration; CAS 2355480-58-7; MW 121.20 Da |
| Comparator Or Baseline | (R)-3-(Aminooxy)butane-1-thiol; CAS 2349391-25-7; MW 121.20 Da |
| Quantified Difference | Opposite enantiomer; identical physicochemical properties (MW, formula) but opposite optical rotation; specific [α]D values not publicly reported for this pair. |
| Conditions | Commercial availability as separate enantiomers for comparative studies |
Why This Matters
For procurement decisions involving chiral biological targets, the availability of defined enantiomers allows researchers to investigate stereochemistry-dependent conjugation outcomes, a capability not provided by achiral linkers.
